4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene chemical structure and properties
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene chemical structure and properties
[1]
Executive Summary
4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene is a highly specialized, reactive intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical scaffolds.[1] Characterized by a tri-functionalized benzene core, it possesses three distinct reactive sites: an electron-withdrawing nitro group, a nucleophilic aromatic substitution-susceptible fluorine, and a highly reactive benzylic iodide.[1]
This compound serves as a critical "linchpin" intermediate.[1] The benzylic iodine allows for the rapid attachment of carbon or heteroatom nucleophiles, while the nitro and fluoro groups facilitate subsequent cyclization reactions—most notably in the synthesis of substituted indoles and quinolines.[1] Due to the lability of the benzylic carbon-iodine bond, this compound is rarely stored for long periods and is typically generated in situ or used immediately following purification.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identifiers[1][2][3][4]
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IUPAC Name: 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene[1]
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Molecular Weight: 295.05 g/mol [1]
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Key Precursor CAS: 872422-83-8 (1-(5-Fluoro-2-nitrophenyl)ethanol)[1][3][4]
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SMILES: CC(I)C1=C(C=CC(=C1)F)[O-]
Structural Properties
The molecule features a 1,2,4-substitution pattern on the benzene ring.[1]
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Position 1 (Nitro): Strongly electron-withdrawing, deactivating the ring toward electrophilic attack but activating the para-fluorine toward nucleophilic aromatic substitution (SₙAr).[1]
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Position 2 (1-Iodoethyl): A benzylic alkyl halide.[1] The carbon-iodine bond is weak and highly polarized, making this site an exceptional electrophile for Sₙ2 reactions.[1] The benzylic position is chiral; synthetic preparations typically yield a racemate unless asymmetric catalysis is employed.[1]
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Position 4 (Fluoro): Located para to the nitro group, this fluorine atom is activated for displacement by strong nucleophiles (e.g., alkoxides, amines), offering a secondary handle for functionalization.[1]
Physicochemical Data (Predicted)
| Property | Value | Note |
| LogP | 3.12 | Moderate lipophilicity |
| Boiling Point | ~310°C | Decomposes before boiling |
| Density | 1.85 g/cm³ | High density due to Iodine |
| Appearance | Yellow/Orange Oil or Solid | Darkens upon light exposure |
| Stability | Low | Light/Heat sensitive; Lachrymator |
Synthesis Protocols
Two primary routes exist for synthesizing this compound.[1] Route A is preferred for laboratory-scale precision, while Route B is a cost-effective industrial approach.[1]
Route A: Conversion from Alcohol (High Purity)
This method utilizes 1-(5-Fluoro-2-nitrophenyl)ethanol as the starting material.[1] It avoids the regioselectivity issues of radical halogenation.[1]
Reagents:
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Iodination Agent: Triphenylphosphine (PPh₃) + Iodine (I₂) or HI (57%).[1]
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Solvent: Dichloromethane (DCM) or Toluene.[1]
Protocol:
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Dissolution: Dissolve 1.0 eq of 1-(5-Fluoro-2-nitrophenyl)ethanol in anhydrous DCM under N₂ atmosphere.
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Activation: Cool to 0°C. Add 1.2 eq of Imidazole and 1.2 eq of PPh₃.
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Iodination: Slowly add 1.2 eq of Iodine (I₂) in portions. The solution will turn dark and then fade as the iodine is consumed.[1]
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Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor via TLC (Note: Iodide product may streak; use KMnO₄ stain).[1]
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Workup: Quench with saturated aqueous Na₂S₂O₃ to remove excess iodine. Extract with DCM.[1]
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Purification: Rapid filtration through a silica plug (neutralized with 1% Et₃N). Do not distill.
Route B: Finkelstein Reaction (Industrial)
This route starts from the commercially available 4-Fluoro-2-ethyl-1-nitrobenzene .[1]
Protocol:
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Radical Bromination: React 4-Fluoro-2-ethyl-1-nitrobenzene with N-Bromosuccinimide (NBS) and AIBN in CCl₄ or Trifluorotoluene at reflux. This yields the bromo analog.[1][5][4]
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Halide Exchange: Treat the crude bromide with Sodium Iodide (NaI) in Acetone (Finkelstein conditions).
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Filtration: The NaBr byproduct precipitates.[1] Filter and concentrate the filtrate to obtain the iodide.[1]
Figure 1: Synthetic pathways to 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene.
Reactivity Profile & Applications
The utility of 4-Fluoro-2-(1-iodoethyl)-1-nitrobenzene lies in its orthogonal reactivity.[1] It allows medicinal chemists to build complex cores sequentially.[1]
Benzylic Nucleophilic Substitution (Sₙ2)
The iodine atom is an excellent leaving group.[1] Reactions with amines, thiols, or azides proceed rapidly at room temperature.[1]
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Mechanism: Sₙ2 attack at the benzylic carbon.[1]
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Use Case: Introduction of pharmacophores (e.g., piperazines, morpholines) prior to ring closure.[1]
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine at position 4 is activated by the para-nitro group.[1]
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Condition: Requires heating with strong nucleophiles (e.g., K₂CO₃/Phenol or NaH/Amine).[1]
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Selectivity: Sₙ2 at the benzylic iodine is kinetically faster than SₙAr at the fluorine.[1] To displace the fluorine selectively, the iodine must be replaced first or protected.[1]
Reductive Cyclization (Indole Synthesis)
This is the most high-value application.[1] Reduction of the nitro group to an aniline triggers an intramolecular attack on the alkyl side chain (if functionalized) or facilitates condensation reactions.[1]
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Bartoli-Type Reactivity: Reaction with vinyl Grignards is difficult due to the acidic benzylic proton/iodide.[1]
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Modified Batcho-Leimgruber: Displacement of Iodine with a carbon nucleophile (e.g., malonate), followed by nitro reduction, yields substituted indoles or quinolines.[1]
Figure 2: Divergent reactivity pathways allowing for library generation.[1]
Handling & Safety Protocols
Warning: This compound is a potent lachrymator and alkylating agent.[1] It causes severe eye and respiratory irritation.[1]
Storage[1]
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Temperature: Store at -20°C.
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Atmosphere: Store under Argon or Nitrogen.[1]
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Light: Protect from light (amber vials/foil) to prevent homolytic cleavage of the C-I bond.[1]
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Stabilization: Copper wire is not recommended due to the nitro group; store neat or in degassed anhydrous solvent.[1]
Emergency Procedures
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Spill: Do not wipe.[1] Cover with weak nucleophile solution (e.g., aqueous sodium thiosulfate/bicarbonate mix) to degrade the iodide before cleaning.[1]
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Skin Contact: Wash immediately with PEG-400 or large amounts of soap and water.[1] Do not use ethanol (enhances absorption).[1]
References
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Synthesis of Nitro-Alcohols: Accela ChemBio.[1] (n.d.). 1-(5-Fluoro-2-nitrophenyl)ethanol Product Page. Retrieved from [1][4]
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Benzylic Halogenation: Sigma-Aldrich.[1] (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene Product Specification. Retrieved from [1]
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General Reactivity of Nitro-Haloarenes: PubChem. (2024).[1] 4-Ethyl-1-fluoro-2-nitrobenzene Compound Summary. National Library of Medicine.[1] Retrieved from [1]
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Finkelstein Reaction Methodology: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text for Finkelstein/Appel protocols).
Sources
- 1. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]
- 2. 4-Ethyl-1-fluoro-2-nitrobenzene 97% | CAS: 1357252-94-8 | AChemBlock [achemblock.com]
- 3. 2803445-69-2,5-Bromo-2-(2,6-dioxo-3-piperidyl)-6-fluoroisoindoline-1,3-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 20257-95-8,Methyl 8-Hydroxyoctanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 4-Bromo-2-ethyl-1-nitrobenzene | C8H8BrNO2 | CID 22708654 - PubChem [pubchem.ncbi.nlm.nih.gov]
